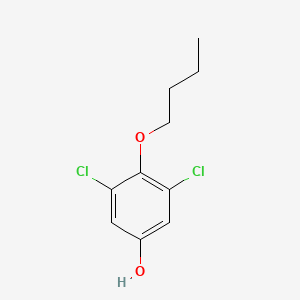

4-Butoxy-3,5-dichlorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Butoxy-3,5-dichlorophenol is a chemical compound with the molecular formula C10H12Cl2O2 and a molecular weight of 235.11 . It is used in scientific research due to its unique properties.

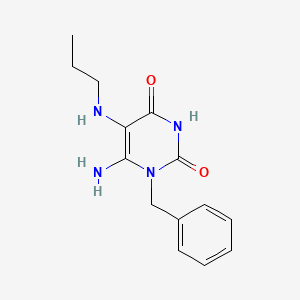

Molecular Structure Analysis

The molecular structure of 4-Butoxy-3,5-dichlorophenol consists of a phenol group with two chlorine atoms and a butoxy group . The InChI code for this compound is 1S/C10H12Cl2O2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,13H,2-4H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Butoxy-3,5-dichlorophenol include a molecular weight of 235.11 and a storage temperature of 2-8°C . It is a liquid at room temperature .Scientific Research Applications

Environmental Remediation :

- Chromium-zinc ferrite nanocomposites have been used for the catalytic abatement of toxic environmental pollutants like 4-chlorophenol and 2,4-dichlorophenol in water. This process involves peroxide oxidation and has shown complete removal of these pollutants, demonstrating the potential for environmental cleanup applications (Nair & Kurian, 2018).

- Electrochemical methods, such as electrooxidation, have been studied for the degradation of chlorophenols like 2,4-dichlorophenol. This research provides insights into the use of electrochemical processes for treating wastewater containing chlorophenols (Ureta-Zañartu et al., 2002).

Analytical Chemistry :

- Molecularly imprinted polymer-based sensor systems have been developed for detecting herbicides such as 2,4-dichlorophenoxy-acetic acid. These sensors use electrochemical detection on screen-printed electrodes, showcasing the application in the field of analytical chemistry for environmental monitoring (Kröger, Turner, Mosbach, & Haupt, 1999).

- High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods have been developed for analyzing key intermediates in the synthesis of dicamba, such as 2,5-dichlorphenol. This research highlights the importance of chromatographic techniques in the quality control of pharmaceutical intermediates (Zhang et al., 2020).

Pharmaceutical Development :

- The synthesis of compounds like 4-(2,4-Dichlorophenoxy) phenol, used as pharmaceutical intermediates, has been explored. This research provides insight into the synthesis processes important for pharmaceutical manufacturing (Quan, 2005).

Biodegradation and Toxicity Studies :

- Studies on the anaerobic biodegradation of chlorophenols in sludge have been conducted, which is crucial for understanding the environmental impact and potential treatment strategies for these compounds (Boyd & Shelton, 1984).

Mechanism of Action

Target of Action

It’s known that phenolic compounds often interact with proteins and enzymes, altering their function .

Mode of Action

Phenolic compounds typically exert their effects by interacting with cellular targets, often leading to changes in cell function .

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, often leading to downstream effects such as the generation of reactive oxygen species .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Phenolic compounds can have a wide range of effects, from antioxidant activity to potential toxicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Butoxy-3,5-dichlorophenol. Factors such as pH, temperature, and presence of other compounds can affect the compound’s stability and activity .

properties

IUPAC Name |

4-butoxy-3,5-dichlorophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFSDXHSMBKCCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2807488.png)

![4-(3,4-dichlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807492.png)

![2-[2-(2-Nitrophenoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B2807496.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2807503.png)

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2807505.png)

![ethyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2807506.png)

![N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide](/img/structure/B2807508.png)